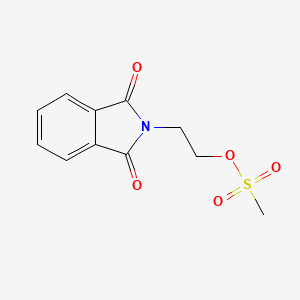

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate

カタログ番号 B1358281

CAS番号:

128648-56-6

分子量: 269.28 g/mol

InChIキー: HPLFXWOGOZXMAA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

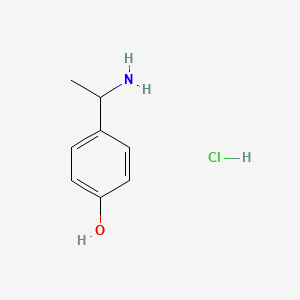

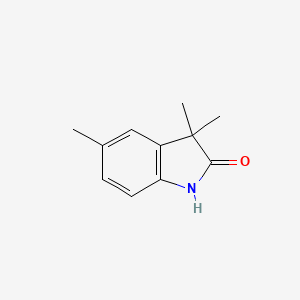

The compound “2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate” is a chemical compound that is related to a class of compounds known as isoindoles . Isoindoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of Ethyl 2‐[(1,3‐Dihydro‐1,3‐dioxo‐2H‐isoindol‐2‐yl)thio]‐2,2 involves the addition of Ethyl bromodifluoroacetate to a suspension of magnesium turnings and chlorotrimethylsilane in anhydrous DMF .Molecular Structure Analysis

The molecular structure of this compound can be inferred from related compounds. For example, a compound with a similar structure, “2- (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbutanoic acid”, has a molecular formula of C13H13NO4 . The structure consists of an isoindole group (a bicyclic structure containing a benzene ring fused to a pyrrole ring) with two carbonyl (C=O) groups attached, making it a 1,3-dioxoisoindole .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For example, “2- (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbutanoic acid” has a molecular weight of 247.25 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 .科学的研究の応用

Synthesis and Chemical Properties

- This compound is involved in complex chemical reactions, such as the methanesulfonic acid-catalyzed reaction of certain ethanones with glycerol, leading to the formation of various dioxolanes and dioxanes (Upadhyaya et al., 1997).

- It's used in regioselective ring-opening reactions of epoxy alcohols, demonstrating its utility in organic synthesis (Gao et al., 1991).

Chemical Analysis and Internal Standards

- The compound is useful in analytical chemistry, such as in the synthesis of deuterated compounds for use as internal standards in gas chromatography-mass spectrometry (Terreni et al., 1994).

Material Science and Crystallography

- Research has explored its role in the formation of complex structures, such as the synthesis of lanthanide methanesulfonates with unique crystalline properties (Aricó et al., 1997).

- It is also involved in the synthesis of diethyltin-based self-assemblies, highlighting its importance in material science (Shankar et al., 2011).

Biological and Medicinal Chemistry

- In medicinal chemistry, it is used in the synthesis of compounds with potential anti-acetylcholinesterase activity, which is significant in the study of neurodegenerative diseases (Holan et al., 1997).

- The compound's derivatives are explored for their carbonic anhydrase inhibitory properties, relevant in treating conditions like glaucoma and edema (Akbaba et al., 2014).

Environmental Chemistry

- It's involved in studies related to the environmental impact of chemicals, such as the assessment of genotoxicity in new drugs for treating sickle cell disease (dos Santos et al., 2011).

Catalysis

- The compound is used in catalytic processes, like in the synthesis of 1,1-diacetate from aldehydes, showcasing its utility in catalysis (Wang et al., 2009).

特性

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5S/c1-18(15,16)17-7-6-12-10(13)8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLFXWOGOZXMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595250 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128648-56-6 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

After methanesulfonyl chloride (12.7 g) was added to a solution of N-(2-hydroxyethyl)phthalimide (19.1 g) in anhydrous dichloromethane (200 ml), triethylamine (20 ml) was added dropwise to the mixture in an ice bath. The mixture was stirred at ambient temperature for 4 hours. At the end of this time the reaction mixture was concentrated under reduced pressure. The residual solid was washed with ethyl acetate and water and then recrystallized from ethyl acetate to afford the desired compound (18.2 g).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azabicyclo[2.1.1]hexane](/img/structure/B1358214.png)

![2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B1358225.png)

![ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B1358228.png)